molecular formula C10H20O6P2 B1601265 Bis(diethoxyphosphoryl)acetylene CAS No. 4851-53-0

Bis(diethoxyphosphoryl)acetylene

Cat. No. B1601265
CAS RN: 4851-53-0
M. Wt: 298.21 g/mol
InChI Key: YWEHVMWRXBROHK-UHFFFAOYSA-N
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Description

Bis(diethoxyphosphoryl)acetylene is a heterocyclic organic compound with the molecular formula C10H20O6P2 . It has a molecular weight of 298.21 .


Synthesis Analysis

Bis(diethoxyphosphoryl)acetylene has been used in the synthesis of polymers with phosphorus pendant groups. It was reacted with various azide-functionalized synthetically and industrially important polymers, such as polystyrene (PS), polyester (PE), polyurethane (PU), polycarbonate (PC), polyvinyl chloride (PVC), and polyepichlorohydrin (PECH), in a green solvent, 2-methyltetrahydrofuran (MeTHF), through metal-free azide–alkyne 1,3-dipolar cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of Bis(diethoxyphosphoryl)acetylene consists of a triple bond bonded to two phosphodiester (P O (OC 2 H 5) 2) units .


Chemical Reactions Analysis

Bis(diethoxyphosphoryl)acetylene has been involved in reactions with azide-functionalized synthetically and industrially important polymers. The reaction was carried out in a green solvent, 2-methyltetrahydrofuran (MeTHF), through metal-free azide–alkyne 1,3-dipolar cycloaddition reactions .

Safety And Hazards

The safety data sheet for Bis(diethoxyphosphoryl)acetylene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Bis(diethoxyphosphoryl)acetylene has potential applications in the synthesis of polymers with phosphorus pendant groups. It could be used to endow synthetic and industrial polymers with phosphorus units, which could enlarge their potential use in bio-related applications and improve the ease of processing and operation simplicity for various applications .

properties

IUPAC Name

1,2-bis(diethoxyphosphoryl)ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEHVMWRXBROHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C#CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505738
Record name Tetraethyl ethyne-1,2-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(diethoxyphosphoryl)acetylene

CAS RN

4851-53-0
Record name Tetraethyl ethyne-1,2-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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